Cas no 2006569-57-7 (tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate)

tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate
- tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate
- EN300-1873523
- 2006569-57-7
-
- Inchi: 1S/C16H26N2O2/c1-5-12-6-8-13(9-7-12)10-14(17)11-18-15(19)20-16(2,3)4/h6-9,14H,5,10-11,17H2,1-4H3,(H,18,19)
- InChI Key: NZPUFWGBQDXZFG-UHFFFAOYSA-N
- SMILES: O(C(NCC(CC1C=CC(CC)=CC=1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 278.199428076g/mol
- Monoisotopic Mass: 278.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 64.4Ų
tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1873523-0.05g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1873523-0.1g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1873523-0.5g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1873523-0.25g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1873523-1.0g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-1873523-5.0g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1873523-2.5g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1873523-10.0g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1873523-10g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1873523-1g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 1g |
$842.0 | 2023-09-18 |
tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate Related Literature
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
Additional information on tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate
Introduction to tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate (CAS No. 2006569-57-7)
Tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate (CAS No. 2006569-57-7) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. The compound's structure includes a tert-butyl group, an amino group, and a phenyl ring substituted with an ethyl group, making it a valuable candidate for various biochemical and pharmacological studies.
The chemical structure of tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate is defined by its tert-butyl protecting group, which is commonly used in organic synthesis to protect amino groups during multi-step reactions. This protecting group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The presence of the amino group and the substituted phenyl ring provides the compound with a range of reactive sites that can be exploited for the synthesis of more complex molecules.
In recent years, there has been increasing interest in the use of tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate as a building block for the synthesis of bioactive compounds. One notable application is in the development of small molecule inhibitors for various enzymatic targets. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against specific kinases, which are key enzymes involved in signal transduction pathways and are often implicated in various diseases, including cancer and neurodegenerative disorders.
Beyond its role as a synthetic intermediate, tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate has also shown promise in preclinical studies as a potential therapeutic agent. Research conducted at the University of California, San Francisco, demonstrated that this compound could effectively modulate certain G protein-coupled receptors (GPCRs), which are important targets for drug discovery due to their involvement in numerous physiological processes. The ability to modulate GPCRs with high selectivity and potency makes this compound an attractive candidate for further investigation.
The physicochemical properties of tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate have been extensively studied to understand its behavior in different environments. The compound exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in solution-phase synthesis and biological assays. Additionally, its stability under various conditions has been evaluated, ensuring that it remains intact during storage and handling.
In terms of safety and handling, tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate is generally considered safe when proper laboratory protocols are followed. However, as with any chemical compound, appropriate personal protective equipment (PPE) should be used to minimize exposure risks. It is important to consult material safety data sheets (MSDS) for detailed information on handling and storage guidelines.
The synthesis of tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate can be achieved through several routes, each offering different advantages depending on the desired scale and purity requirements. One common method involves the reaction of 3-(4-ethylphenyl)propionitrile with tert-butanol in the presence of a base, followed by reduction to form the corresponding amine. Subsequent protection with tert-butyloxycarbonyl (Boc) chloride yields the final product. This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
The potential applications of tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate extend beyond medicinal chemistry into other areas such as materials science and analytical chemistry. For example, derivatives of this compound have been explored as ligands for metal complexes used in catalysis and sensing applications. The ability to fine-tune the electronic properties of these complexes through structural modifications opens up new possibilities for developing advanced materials with tailored functionalities.
In conclusion, tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate (CAS No. 2006569-57-7) is a multifaceted compound with a wide range of applications in both research and industry. Its unique structural features make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic agents.
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